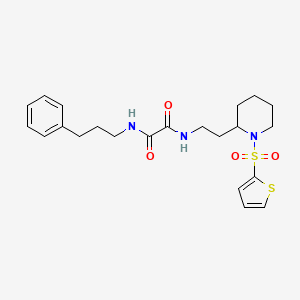
N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H29N3O4S2 and its molecular weight is 463.61. The purity is usually 95%.
BenchChem offers high-quality N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry and Bioanalysis
The compound’s structure suggests potential applications in analytical chemistry and bioanalysis. Researchers may explore its use as a probe or sensor for detecting specific analytes. Its unique combination of functional groups could enable selective binding to certain molecules, making it valuable for diagnostic assays or environmental monitoring .
Drug Discovery and Medicinal Chemistry
Given the presence of both a piperidine ring and a phenylpropyl group, this compound might be relevant in drug discovery. Medicinal chemists could investigate its interactions with biological targets, aiming to develop novel pharmaceutical agents. Computational studies and in vitro assays could reveal its binding affinity and potential therapeutic effects .
Neuroscience and Neuropharmacology
The thiophene-2-sulfonyl group suggests a connection to neurobiology. Researchers might explore its impact on neuronal function, receptor modulation, or neurotransmitter release. Investigating its effects in animal models could provide insights into potential treatments for neurological disorders .
Materials Science and Nanotechnology
The compound’s structural complexity makes it an interesting candidate for materials science. Researchers could synthesize derivatives and study their properties, such as solubility, stability, and self-assembly behavior. Additionally, its potential as a building block for nanomaterials or drug delivery systems warrants investigation .
Photophysics and Optoelectronics
The presence of the phenylpropyl group and the thiophene moiety suggests potential optoelectronic applications. Researchers could explore its photophysical properties, such as absorption and emission spectra. It might serve as a component in organic light-emitting diodes (OLEDs) or other light-emitting devices .
Environmental Chemistry and Sensors
Considering the compound’s diverse functional groups, it could be useful in environmental sensing. Researchers might design sensors based on its reactivity with specific pollutants, heavy metals, or other environmental contaminants. Such sensors could contribute to water quality monitoring or air pollution detection .
Biological Imaging and Fluorescent Probes
The compound’s potential fluorescence properties could make it suitable for biological imaging. Researchers could label cellular structures or proteins with derivatives of this compound to visualize specific processes. Its stability, brightness, and cell permeability would be critical factors to explore .
Regulatory Science and Legal Aspects
While not directly related to applications, understanding the regulatory landscape is crucial. Researchers and ethicists should collaborate with business development and technology transfer experts to navigate legal and ethical considerations. This step ensures that any discoveries or inventions involving this compound adhere to guidelines and regulations .
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-N'-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c26-21(23-14-6-10-18-8-2-1-3-9-18)22(27)24-15-13-19-11-4-5-16-25(19)31(28,29)20-12-7-17-30-20/h1-3,7-9,12,17,19H,4-6,10-11,13-16H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIUAAPREYMRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)
![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)
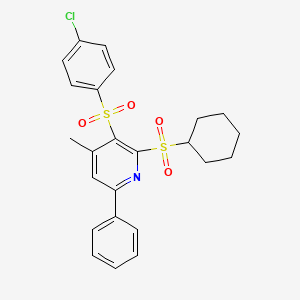


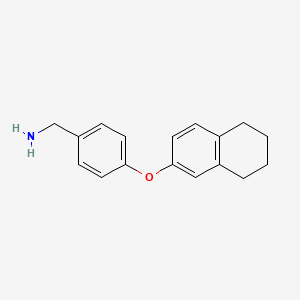


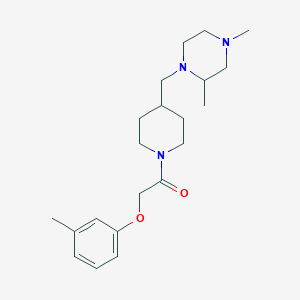


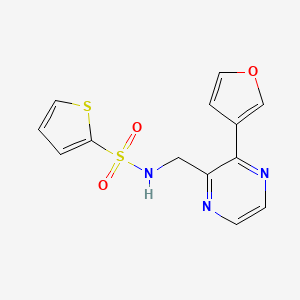
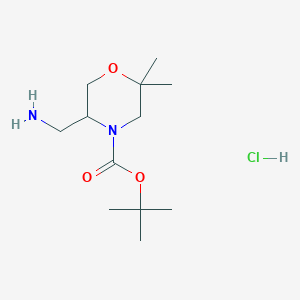
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)